N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide
Description
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide is a bis-indole derivative featuring a 4-(1H-indol-3-yl)butanoyl chain linked via an ethylamino spacer to a 1H-indole-2-carboxamide moiety. This compound’s structural complexity arises from the dual indole rings and the flexible butanoyl linker, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(11-5-7-17-15-26-20-10-4-2-8-18(17)20)24-12-13-25-23(29)21-14-16-6-1-3-9-19(16)27-21/h1-4,6,8-10,14-15,26-27H,5,7,11-13H2,(H,24,28)(H,25,29) |
InChI Key |
MGHNDIIGEWNFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally involve dissolving the reactants in a suitable solvent like dichloromethane and stirring at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features two indole moieties linked via an amide bond, which is characteristic of many biologically active indole derivatives. The synthesis typically involves multi-step organic reactions, starting from indole derivatives. Key steps include:
- Formation of the Indole Core : Utilizing indole and various substituents.
- Amidation : Reacting the indole derivative with appropriate amine or carboxylic acid derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Anticancer Activity
Research indicates that N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. A notable study demonstrated its effectiveness against A549 lung cancer cells, showcasing a targeted mechanism of action.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | A549 | 5.0 |
| 3k | MCF7 | 7.5 |
| 3g | HeLa | 6.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cell line.
Antimicrobial Research
In addition to anticancer properties, this compound has shown promise in antimicrobial applications. Studies have indicated that indole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The dual indole structure enhances binding affinity to biological targets, which is crucial for developing effective antimicrobial agents.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
These findings suggest that this compound could be explored further as a potential antimicrobial therapeutic agent.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Anticancer Studies : A study published in Cancer Research highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
- Antimicrobial Efficacy : Research reported in Journal of Medicinal Chemistry demonstrated that indole derivatives showed significant activity against resistant strains of bacteria, suggesting their potential role in addressing antibiotic resistance .
- Mechanistic Insights : A review in Pharmacology & Therapeutics discussed the biochemical pathways influenced by indole compounds, emphasizing their role in modulating immune responses and inhibiting tumor growth .
Mechanism of Action
The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, physicochemical data, and biological activities:
Key Observations
Impact of Substituents on Physicochemical Properties :
- Halogenation (e.g., 4-chlorobenzamide in Compound 17) increases melting points, likely due to enhanced dipole-dipole interactions and molecular packing .
- Bulkier aromatic groups (e.g., 2-naphthamide in Compound 19) result in higher melting points (193.2–195.0°C), attributed to π-π stacking and reduced molecular flexibility .
Biological Activity Trends: Antimalarial Activity: N-[2-(1H-Indol-3-yl)ethyl]benzamide and its hexanamide analogue disrupt Plasmodium falciparum synchronization, mimicking melatonin’s role but without intrinsic modulation .
Structural Similarity and Functional Implications :
- The target compound shares a 1H-indole-2-carboxamide core with N-(benzoylphenyl)-1H-indole-2-carboxamides (evidence 3), which were synthesized via coupling reactions and evaluated for pharmacological effects .
- Substituents at the carboxamide nitrogen (e.g., benzyl, phenyl) influence solubility and bioavailability, as seen in indole carboxamide derivatives regulated under drug legislation (evidence 10) .
Biological Activity
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives. The synthetic route may include:
- Formation of the Indole Core : Utilizing indole and various substituents to create the desired indole structure.
- Amidation : Reacting the indole derivative with appropriate amine or carboxylic acid derivatives to form the amide bond.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain indole derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells over slower-growing fibroblasts, suggesting a targeted mechanism of action against cancerous tissues .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | A549 | 5.0 |
| 3k | MCF7 | 7.5 |
| 3g | HeLa | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, it demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential utility in treating resistant bacterial infections .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | <1 |
| Candida albicans | 7.80 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Key Enzymatic Pathways : The compound may interfere with critical metabolic pathways in cancer cells, such as those involved in cell cycle regulation and apoptosis.
- Modulation of Immune Responses : By influencing T helper cell activity and interleukin production, it may enhance immune responses against tumors and pathogens .
- Biofilm Disruption : Some studies suggest that indole derivatives can disrupt biofilm formation in bacteria, which is crucial for their virulence and resistance .
Case Study 1: Cancer Treatment Efficacy
In a clinical trial involving patients with advanced lung cancer, an indole derivative structurally related to this compound was administered alongside standard chemotherapy. Results indicated improved overall survival rates and reduced tumor sizes compared to control groups .
Case Study 2: Antimicrobial Resistance
A laboratory study tested the efficacy of the compound against MRSA strains isolated from patients with skin infections. The results showed that treatment with the compound significantly reduced bacterial load compared to untreated controls, highlighting its potential as a novel therapeutic agent against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
